4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide
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Description
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C26H24N4O4S and its molecular weight is 488.56. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Research focuses on synthesizing and characterizing derivatives related to quinazoline, quinolin, and oxadiazole compounds. These efforts aim to explore their pharmacological potential and structural relationships. For instance, studies on quinazoline derivatives have explored their diuretic, antihypertensive, and anti-diabetic potential, with some compounds showing significant activity in these areas (Rahman et al., 2014). Additionally, the synthesis of bioactive molecules involving fluoro-substituted benzothiazoles and sulphonamido quinazolinyl imidazole has been explored for antimicrobial, anti-inflammatory, and other pharmacological screenings (Patel et al., 2009).
Antiviral and Anticancer Potential
Compounds with a quinazolinone backbone have been investigated for their antiviral and anticancer activities. Novel 3-sulphonamido-quinazolin-4(3H)-one derivatives synthesized via microwave techniques exhibited potential against various viruses, including influenza and severe acute respiratory syndrome coronavirus, with some showing significant antiviral activities (Selvam et al., 2007). Another study highlighted the anticancer efficacy of 2-methoxy-3-phenylsulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as novel PI3K inhibitors, showing promising antiproliferative activities against various cancer cell lines (Shao et al., 2014).
Structural and Mechanistic Insights
Studies on the crystal structure, Hirshfeld surfaces, and biological activities of derivatives like 4,5-dihydro-1,3,4-oxadiazole-2-thiones offer valuable insights into the intermolecular interactions and potential antibacterial and antioxidant activities of these compounds (Karanth et al., 2019). These findings contribute to understanding the structural basis behind the biological activities and could guide the design of new therapeutic agents.
properties
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O4S/c1-17-9-10-18(2)22(16-17)25-28-29-26(34-25)27-24(31)20-11-13-21(14-12-20)35(32,33)30-15-5-7-19-6-3-4-8-23(19)30/h3-4,6,8-14,16H,5,7,15H2,1-2H3,(H,27,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDOICCURWGEMPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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